Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate
CAS No.: 1218650-55-5
Cat. No.: VC3059146
Molecular Formula: C14H18N2O3
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1218650-55-5 |
---|---|
Molecular Formula | C14H18N2O3 |
Molecular Weight | 262.3 g/mol |
IUPAC Name | methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate |
Standard InChI | InChI=1S/C14H18N2O3/c1-19-14(18)12-7-2-3-8-16(12)13(17)10-5-4-6-11(15)9-10/h4-6,9,12H,2-3,7-8,15H2,1H3 |
Standard InChI Key | BMUAQGRKQAHQPC-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCCCN1C(=O)C2=CC(=CC=C2)N |
Canonical SMILES | COC(=O)C1CCCCN1C(=O)C2=CC(=CC=C2)N |
Introduction
Synthesis and Reaction Conditions
The synthesis of Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate likely involves the reaction of a piperidine-2-carboxylic acid derivative with a 3-aminobenzoyl chloride or similar reagent. Common conditions might include the use of a base like triethylamine (Et3N) in a solvent such as dichloromethane or dimethylformamide (DMF).
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
This compound, with a molecular weight of 247.29 g/mol, is a related piperidine derivative. It has been studied for its chemical properties and potential applications in medicinal chemistry .
Pipecolic Acid
Pipecolic acid, a derivative of piperidine, is involved in various biological processes and has been studied for its role in diseases like epilepsy .
Methyl Piperidine-2-carboxylate
This compound shares a similar backbone with Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate. It is a methyl ester of piperidine-2-carboxylic acid, which is a precursor to many biologically active compounds .
Data Table: Related Piperidine Derivatives
Given the lack of specific data on Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate, this table highlights related compounds that could guide future research directions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume